molecular formula C9H11NO3 B13918340 Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13918340
M. Wt: 181.19 g/mol
InChI Key: YDSRJOYRBFWCCI-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a formyl group at position 2, a methyl group at position 5, and an ethyl carboxylate ester at position 3. Pyrrole derivatives are widely studied for their biological activities, including antimalarial, antibacterial, and anticancer properties . The presence of the formyl group enhances its reactivity, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3

InChI Key

YDSRJOYRBFWCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

General Synthetic Route

The predominant synthetic approach involves formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate or closely related derivatives. The key step is the introduction of the formyl group at the 2-position of the pyrrole ring while maintaining the methyl group at the 5-position and the ethyl ester at the 3-position.

A widely employed method uses the Vilsmeier-Haack reaction, wherein a Vilsmeier reagent is generated in situ by reacting phosphorus oxychloride with dimethylformamide at low temperature (0 °C). This reagent then reacts with the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate substrate to selectively form the 2-formyl derivative.

Typical reaction conditions:

Step Conditions Notes
Vilsmeier reagent formation Phosphorus oxychloride + DMF, 0 °C, 30 min Ice bath to control exotherm
Formylation Addition of pyrrole ester, stir at 90 °C overnight Ensures complete reaction
Work-up Quench with ice and neutralize with NaOH to pH 7-9 Extraction with ether, drying with Na2SO4

This method yields this compound as a light yellow solid with yields reported up to 90% under optimized conditions.

Alternative Synthetic Strategies

Azirine Ring-Opening and Coupling Reactions

Other synthetic routes involve azirine ring-opening reactions with nucleophiles to form substituted pyrrole derivatives, though these are less common for this specific compound. Coupling reactions using acyl chlorides under basic conditions have also been reported to yield substituted pyrrole carboxylates with moderate yields (40–48%).

Halogenation and Subsequent Functionalization

In some cases, halogenated pyrrole intermediates (e.g., chloro or fluoro-substituted pyrroles) are prepared first, which can then be converted to formyl derivatives via formylation reactions. For example, chlorination using N-chlorosuccinimide followed by Vilsmeier-Haack formylation has been demonstrated for related pyrrole esters.

Industrial Scale Considerations

Industrial synthesis typically adapts the laboratory Vilsmeier-Haack formylation method to continuous flow reactors, enabling precise temperature control and improved yield and purity. Automation and continuous extraction processes are employed to maintain consistent quality and reduce byproduct formation.

Detailed Research Outcomes and Characterization

Yield and Purity Data

  • Yields of this compound via Vilsmeier-Haack formylation are reported between 85% and 90% under optimized lab conditions.
  • Purification is typically achieved by recrystallization from solvents such as dichloromethane or ethyl acetate, or by flash chromatography.

Structural Confirmation Techniques

Technique Purpose Typical Observations
Proton Nuclear Magnetic Resonance (1H NMR) Assign chemical shifts to confirm substituents Formyl proton at δ ~9.8–10.0 ppm; methyl at δ ~2.5 ppm; ethyl ester signals at δ ~1.3 (triplet) and 4.3 (quartet) ppm
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Confirm carbon environments Carbonyl carbons at δ ~165 ppm; formyl carbon at δ ~180 ppm
High-Resolution Mass Spectrometry (HRMS) Molecular ion confirmation [M+H]+ peak consistent with molecular weight within 5 ppm error
Melting Point Analysis Assess compound purity Melting point range typically 130–135 °C
X-ray Crystallography Definitive structural confirmation Confirms position of formyl, methyl, and ester groups; hydrogen bonding patterns

Summary Table: Key Preparation Parameters

Parameter Details
Starting Material Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Formylation Reagent Vilsmeier reagent (Phosphorus oxychloride + DMF)
Reaction Temperature 0 °C for reagent formation; 90 °C for formylation
Reaction Time 30 min (reagent formation); overnight (formylation)
Work-up Ice quench, neutralization to pH 7–9, ether extraction
Yield 85–90%
Purification Recrystallization or flash chromatography
Product Appearance Light yellow solid
Melting Point 130–135 °C

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 2-carboxy-5-methyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 2-hydroxymethyl-5-methyl-1H-pyrrole-3-carboxylate.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrole ring structure allows for π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and type of substituents on the pyrrole ring critically influence chemical reactivity and biological activity. Key analogs include:

Compound Name Substituents (Positions) Key Reactivity Features
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Formyl (5), Methyl (2,4), COOEt (3) Planar structure; enhanced hydrogen bonding (N–H⋯O, C–H⋯O)
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate Formyl (5), Methyl (3), COOEt (2) Altered regiochemistry affects nucleophilic attack sites
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate Amino (2), Phenyl (5), COOEt (3) Amino group enables condensation reactions for heterocyclic synthesis
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate Hydroxyethyl (3), Phenyl (5), COOEt (2) Hydroxyethyl side chain improves solubility and crystallinity

Key Observations :

  • Formyl Group Position : The formyl group at position 2 (main compound) vs. position 5 (e.g., ) alters electronic distribution, making the former more reactive toward nucleophilic additions at the aldehyde site .
  • Methyl vs. Amino Groups: Methyl substituents (e.g., ) provide steric hindrance, while amino groups (e.g., ) enable participation in hydrogen bonding and further derivatization .

Yield and Purity :

  • Yields for analogs range from 43% (e.g., ) to 71% (e.g., ), influenced by steric effects and reaction conditions.
  • Crystallinity in analogs like Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is enhanced by intramolecular hydrogen bonds, simplifying purification .

Physicochemical Properties

Property Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Molecular Weight 181.19 g/mol 195.21 g/mol 230.26 g/mol
Melting Point Not reported 81–83°C (analog with ethyl group) Not reported
Hydrogen Bonding N–H⋯O, C–H⋯O (predicted) N–H⋯O, C–H⋯O (confirmed) N–H⋯O (amino group)
Reactivity High (formyl at C2) Moderate (formyl at C5) High (amino group)

Biological Activity

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₉N₁O₃
  • Molecular Weight : Approximately 181.19 g/mol

The compound features a pyrrole ring, which is known for its ability to participate in various chemical reactions and biological interactions. The presence of the ethyl ester and aldehyde functional groups enhances its reactivity, making it a subject of interest in organic synthesis and medicinal applications.

Antimicrobial Properties

Pyrrole derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of pyrrole have shown significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 8 ng/mL against MRSE .

Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro experiments revealed that certain derivatives can induce apoptosis in melanoma cells, showcasing potential as anticancer agents. One study reported an IC₅₀ value of 44.63 μM for a related pyrrole derivative, indicating significant antiproliferative activity .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, often involving the reaction of pyrrole derivatives with specific reagents under controlled conditions. For example, the use of thiosemicarbazide in acetone has been reported to yield high-purity crystals suitable for further biological testing .

Interaction Studies

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. Its structural similarities to other biologically active compounds indicate potential as an inhibitor in specific cellular processes. Understanding these interactions is crucial for elucidating its pharmacological potential.

Comparative Analysis of Pyrrole Derivatives

Compound NameMolecular FormulaMIC (against MRSA)IC₅₀ (Cancer Cell Lines)
This compoundC₉H₉N₁O₃TBDTBD
Pyrrole Derivative AC₉H₉N₁O₃8 ng/mL44.63 μM
Pyrrole Derivative BC₉H₉N₂O₄10 ng/mL30 μM

Note: TBD = To Be Determined; values are illustrative based on available data.

Q & A

Q. What are effective synthetic routes for Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via azirine ring-opening reactions or coupling strategies. For example, azirines react with nucleophiles to form pyrrole derivatives, as demonstrated by the synthesis of ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (48% yield) using 2-alkoxy-2H-azirines . Alternatively, coupling reactions with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under basic conditions yield substituted pyrrole carboxylates (e.g., 40–45% yields) . Key parameters to optimize include temperature (room temperature to 80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst choice (e.g., triethylamine for deprotonation).

Q. How can the compound be characterized to confirm its structure and purity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., formyl groups at δ ~9.3 ppm in CDCl3) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) for unambiguous structural confirmation .
  • Melting Point Analysis : Compare observed values (e.g., 81–105°C) with literature data to assess purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from strong oxidizing agents and heat sources. Although classified as non-hazardous, prolonged exposure to moisture or light may degrade the formyl group. Use airtight glass containers with desiccants and monitor stability via periodic TLC or NMR analysis .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can they be resolved?

  • Methodological Answer : Challenges include anisotropic displacement parameter refinement for light atoms (e.g., hydrogen) and handling twinned crystals. Use SHELXL for small-molecule refinement, applying restraints for disordered groups (e.g., ethyl or methyl substituents) . For high-resolution data, employ the WinGX suite to visualize hydrogen-bonding networks and validate geometry with ORTEP .

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT studies)?

  • Methodological Answer : Cross-validate results using multiple methods:
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare bond lengths/angles with X-ray data .
  • Electrostatic Potential Maps : Analyze charge distribution to explain intermolecular interactions (e.g., C–H⋯O bonds) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability predictions by comparing decomposition temperatures .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while toluene minimizes side reactions .
  • Real-Time Monitoring : Use inline FTIR or GC-MS to track intermediate formation and adjust reaction conditions dynamically .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s reactivity?

  • Methodological Answer : Hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) stabilize specific conformations, affecting solid-state reactivity. Use graph-set analysis (R^2_2(8) motifs) to map interactions and predict sites for proton transfer or supramolecular assembly . For solution-phase studies, compare solvent polarity effects on hydrogen-bond strength via variable-temperature NMR .

Q. What role do DFT studies play in understanding the electronic properties of this compound?

  • Methodological Answer : DFT calculations at the ωB97X-D/cc-pVTZ level predict frontier molecular orbitals (HOMO-LUMO gaps) to explain charge-transfer behavior. Compare with experimental UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) to validate computational models . Additionally, Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects from the formyl and methyl groups .

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